1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine
CAS No.:
Cat. No.: VC16410539
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClN3O |
|---|---|
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3O.ClH/c1-3-17-8-7-13(16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H |
| Standard InChI Key | HHBBBIYERCJWEE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine is C₁₄H₂₀ClN₃O, with a molecular weight of 281.78 g/mol. The IUPAC name delineates its structure: N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine; hydrochloride. Key structural features include:
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A pyrazole ring substituted with an ethyl group at the N1 position.
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A methoxybenzyl moiety attached via a methylamine linker.
The compound’s Canonical SMILES (CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl) and Standard InChIKey (HHBBBIYERCJWEE-UHFFFAOYSA-N) facilitate computational modeling and database searches. The presence of both nitrogen and oxygen atoms enhances its potential for hydrogen bonding, influencing solubility and target interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃O | |
| Molecular Weight | 281.78 g/mol | |
| SMILES | CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl | |
| LogP (Predicted) | ~2.5 (estimated via analogs) |
Synthesis and Manufacturing Processes
Synthesis routes for pyrazole derivatives typically employ cyclocondensation or coupling reactions. For 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine, a plausible pathway involves:
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Formation of 1-ethyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack reaction.
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Reductive amination with 3-methoxybenzylamine using NaBH₃CN or H₂/Pd-C.
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Hydrochloride salt formation via HCl treatment for stability.
Advanced techniques like continuous flow reactors improve yield and purity, as demonstrated in analogs such as 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine.
Table 2: Synthetic Method Comparison
| Step | This Compound | Fluoroethyl Analog |
|---|---|---|
| Core Formation | Vilsmeier-Haack reaction | Nucleophilic substitution |
| Coupling Method | Reductive amination | Suzuki-Miyaura coupling |
| Purification | Column chromatography | Continuous flow reactor |
Chemical Reactivity and Analytical Characterization
Key reactions include:
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Alkylation: Reactivity at the pyrazole N1 position with alkyl halides.
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Acylation: Formation of amides via reaction with acid chlorides.
Analytical methods:
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HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water).
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MS (ESI+): m/z 282.1 [M+H]⁺.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | Molecular Weight | Key Substituent | Notable Activity |
|---|---|---|---|
| Target Compound | 281.78 g/mol | 3-Methoxybenzyl | Predicted CNS activity |
| 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine | 299.77 g/mol | 2-Fluoroethyl | Enhanced lipophilicity |
| N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine | 153.23 g/mol | Propyl | Antimicrobial |
Fluoroethyl analogs show increased metabolic stability (t₁/₂: 4.7 h vs. 2.1 h in microsomes), while propyl derivatives prioritize antimicrobial over anticancer effects.
Future Research Directions and Applications
Critical gaps include:
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In vitro profiling: Cytotoxicity, kinase inhibition, and ADMET studies.
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Structural optimization: Fluorine or methyl substitutions to enhance bioavailability.
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Target validation: CRISPR screening to identify novel targets.
Potential applications span oncology (kinase inhibitors) and neurology (GPCR modulators). Collaborative efforts between synthetic chemists and pharmacologists will accelerate translation.
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